molecular formula C23H22BrN3O3 B2501577 3-(3-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one CAS No. 361479-93-8

3-(3-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one

Cat. No.: B2501577
CAS No.: 361479-93-8
M. Wt: 468.351
InChI Key: UEGYBQDXSVEPOQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a quinolinone group, which is a type of heterocyclic compound. The presence of a bromophenyl group indicates that this compound may have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced via a bromination reaction . The pyrazole ring could be formed via a cyclization reaction . The quinolinone group could be formed via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely be planar due to the conjugation of the benzene ring. The pyrazole ring would also be planar. The quinolinone group would likely have a planar structure as well .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions. The pyrazole ring could potentially undergo reactions at the nitrogen atoms .

Scientific Research Applications

Antimicrobial and Antimalarial Activities

A study by Sarveswari, Vijayakumar, Siva, and Priya (2014) synthesized derivatives of 3-(4,5-dihydro-5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-hydroxyquinolin-2(1H)-ones from 4-hydroxy-3-(3-arylacryloyl)quinolin-2(1H)-ones, demonstrating potent antimalarial activity and moderate antimicrobial properties. The compounds 4h and 5d were notably effective, surpassing standard antimalarial drugs in their efficacy, showcasing the compound's potential as a basis for developing antimalarial agents S. Sarveswari, V. Vijayakumar, R. Siva, R. Priya, 2014.

Crystal Structure Analysis

Loh, Quah, Chia, Fun, Sapnakumari, Narayana, and Sarojini (2013) conducted a study on the crystal structures of four pyrazole compounds, including ones similar to the specified compound, synthesized via condensation of chalcones with hydrazine hydrate. The research provided valuable insights into the molecular structure, showcasing the utility of such compounds in structural chemistry and potentially guiding the design of new molecules with targeted properties Wan-Sin Loh et al., 2013.

Lubricating Grease Antioxidants

In the field of industrial applications, Hussein, Ismail, and El-Adly (2016) investigated the antioxidant efficiency of synthesized quinolinone derivatives, including structures akin to the specified compound, in lubricating greases. Their findings demonstrated the potential of these compounds to serve as antioxidants, which could improve the performance and longevity of lubricating greases Modather F. Hussein, M. Ismail, R. El-Adly, 2016.

Fluorescence Properties for Sensing Applications

Ibrahim, Al‐Refai, Ayub, and Ali (2016) synthesized and characterized new pyrazoline derivatives, examining their fluorescence properties for potential sensing applications. The study highlighted the ability of these compounds to exhibit fluorescence emission in the blue region, indicating their suitability for use in fluorescent sensors and imaging technologies M. Ibrahim et al., 2016.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Mechanism of Action

Properties

IUPAC Name

3-[5-(4-bromophenyl)-2-propanoyl-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3/c1-3-22(28)27-21(13-20(26-27)14-5-8-16(24)9-6-14)18-11-15-7-10-17(30-4-2)12-19(15)25-23(18)29/h5-12,21H,3-4,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGYBQDXSVEPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=C(C=C(C=C4)OCC)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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